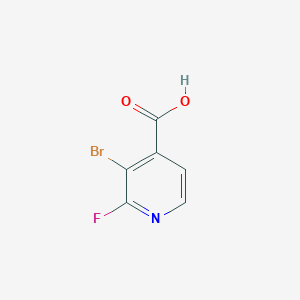

3-Bromo-2-fluoropyridine-4-carboxylic acid

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a foundational structural motif in medicinal chemistry and materials science. Often described as a "privileged scaffold," this moiety is present in a vast number of FDA-approved drugs and biologically active compounds. chemicalbook.comsigmaaldrich.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the molecule's polarity and solubility, which are critical parameters for pharmacokinetic profiles. synquestlabs.comlabsolu.ca The adaptability of the pyridine scaffold allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of a molecule to optimize its interaction with biological targets. chemicalbook.com Consequently, pyridine derivatives are integral to the development of therapeutic agents across a spectrum of diseases. chemicalbook.comsynquestlabs.com

Strategic Importance of Halogenation and Carboxylation in Pyridine Derivatives

The introduction of halogen atoms and carboxylic acid groups onto a pyridine ring is a key strategy for enhancing its synthetic utility. Halogenation, the process of adding bromine, chlorine, fluorine, or iodine, serves several critical functions. Halogens can act as directing groups for subsequent reactions and are essential functional handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govchemicalbook.com This capability is vital for building molecular complexity and diversifying chemical libraries for structure-activity relationship (SAR) studies in drug discovery. Fluorine, in particular, can alter a molecule's metabolic stability, lipophilicity, and binding affinity.

The carboxylic acid group is another synthetically versatile functional group. It can be readily converted into other functionalities such as esters, amides, and acid halides, providing a gateway to a host of new derivatives. ossila.com Furthermore, the carboxylic acid itself can serve as a key interaction point with biological receptors or be subjected to decarboxylation to introduce a hydrogen atom or participate in other specialized reactions. The combination of halogens and a carboxylic acid on a pyridine scaffold thus creates a highly valuable and reactive building block for synthetic chemists.

Overview of 3-Bromo-2-fluoropyridine-4-carboxylic acid as a Key Intermediate

This compound is a polysubstituted pyridine derivative that exemplifies the strategic functionalization discussed previously. While detailed synthetic applications of this specific isomer are not extensively documented in peer-reviewed literature, its chemical structure—featuring a bromine atom, a fluorine atom, and a carboxylic acid group at specific positions on the pyridine ring—positions it as a highly valuable intermediate for organic synthesis.

The bromine at the 3-position and the fluorine at the 2-position create a unique electronic and steric environment. The bromine atom is a versatile handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The fluorine atom can influence the reactivity of the ring and confer desirable properties on the final target molecule. The carboxylic acid at the 4-position (also known as the isonicotinic acid position) provides a site for derivatization, such as amide bond formation, which is a cornerstone of medicinal chemistry.

The utility of such a scaffold is highlighted by the documented applications of its isomers. For instance, the related compound 5-Bromo-3-fluoropyridine-2-carboxylic acid serves as a key building block in the synthesis of allosteric modulators for the adenosine (B11128) A2A receptor and in the preparation of rhenium-based photoluminescent materials. This demonstrates how dihalogenated pyridine carboxylic acids are instrumental in creating sophisticated molecules for both pharmaceutical and material science applications. Therefore, this compound represents a bespoke building block, designed for chemists to construct complex and highly functionalized target molecules with precision.

Chemical Compound Data

| Compound Name | Structure |

| This compound | C₆H₃BrFNO₂ |

| Molecular Formula | 220.00 g/mol |

| Molecular Weight | 1083657-99-9 |

| CAS Number | Solid |

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₃BrFNO₂ |

| Molecular Weight | 220.00 g/mol |

| CAS Number | 1083657-99-9 |

| Appearance | Solid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3BrFNO2 |

|---|---|

Molecular Weight |

220.00 g/mol |

IUPAC Name |

3-bromo-2-fluoropyridine-4-carboxylic acid |

InChI |

InChI=1S/C6H3BrFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) |

InChI Key |

UWJRJBGCQYJBRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Fluoropyridine 4 Carboxylic Acid

Direct Synthesis Approaches

Direct approaches focus on constructing the fully substituted pyridine (B92270) ring in a few convergent steps, often by introducing the key functional groups onto a pyridine or a pre-functionalized pyridine precursor.

A powerful strategy for the synthesis of pyridine carboxylic acids involves directed ortho-metalation followed by carboxylation. This method allows for the highly regioselective introduction of a carboxylic acid group at a position adjacent to a directing group. For fluorinated pyridines, a strong base like lithium diisopropylamide (LDA) can deprotonate the ring at a specific position, creating a lithiated intermediate that subsequently reacts with carbon dioxide to form the desired carboxylic acid.

For instance, a similar methodology has been applied to the synthesis of 3-fluoropyridine-4-carboxylic acid from 3-fluoropyridine. google.com The fluorine atom and the ring nitrogen atom cooperatively direct the deprotonation to the C-4 position. This lithiated species is then quenched with solid carbon dioxide (dry ice) to yield the target carboxylic acid. google.com Applying this logic to a 3-bromo-2-fluoropyridine (B1273648) starting material would be a viable, though challenging, route to the title compound, with the directing effects of both halogens needing to be carefully considered.

Another relevant technique is the halogen-metal exchange reaction. A bromo-substituted precursor can be treated with an organolithium reagent (e.g., n-butyllithium) to replace the bromine with lithium. This newly formed organolithium intermediate can then react with carbon dioxide as an electrophile to install the carboxylic acid group. researchgate.net

Table 1: Example of Metalation-Carboxylation for a Related Compound

| Starting Material | Reagents | Product | Key Feature |

|---|

This approach involves the sequential or strategic introduction of bromine and fluorine atoms onto a pyridine ring that already contains the carboxylic acid moiety or a precursor to it. Electrophilic bromination of pyridine rings is a common method. For example, pyridine itself can be brominated using bromine in sulfuric acid at elevated temperatures to produce 3-bromopyridine (B30812). google.com

Fluorination can be more complex. One established method is the Balz-Schiemann reaction, where an aminopyridine is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source (e.g., fluoroboric acid) to install the fluorine atom. An improved Blaz-Schiemann reaction has been described for the synthesis of fluoropyridine compounds, which could be adapted for this synthesis. google.com Starting with an appropriate aminobromopyridine carboxylic acid precursor would allow for the introduction of the fluorine at the C-2 position.

Nucleophilic aromatic substitution (SNAr) is a highly effective method for introducing fluorine onto an electron-deficient pyridine ring. This strategy relies on a precursor with a good leaving group (such as nitro, chloro, or bromo) at the desired position, which is displaced by a fluoride anion.

A notable example is the synthesis of methyl 3-fluoropyridine-4-carboxylate from its nitro-analogue, methyl 3-nitropyridine-4-carboxylate. nih.gov The strong electron-withdrawing effects of the nitro group and the adjacent ester group activate the C-3 position for nucleophilic attack. Refluxing the nitro-precursor with a fluoride source like cesium fluoride (CsF) in an aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO) results in the displacement of the nitro group to yield the fluorinated product. nih.gov This ester can then be hydrolyzed to the final carboxylic acid. This pathway demonstrates the utility of the nitro group as an excellent leaving group in SNAr reactions on pyridine systems. nih.gov

Table 2: SNAr Reaction for Synthesis of a Fluoropyridine Precursor

| Substrate | Reagent | Solvent | Temperature | Product | Yield |

|---|

Indirect Synthetic Pathways

Indirect routes involve the synthesis of a substituted pyridine ring followed by the modification of existing functional groups to arrive at the final product.

This strategy involves starting with a pyridine ring that already contains the desired halogen substituents but has a different functional group at the C-4 position, which can be converted into a carboxylic acid. A common precursor is a methyl group (a picoline derivative), which can be oxidized to a carboxylic acid.

For example, a synthetic route could begin with the preparation of 3-bromo-2-fluoro-4-methylpyridine. This intermediate could then be subjected to strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), to convert the methyl group at the C-4 position into a carboxylic acid. This oxidation method is well-established for converting methylpyridines to pyridine carboxylic acids. guidechem.com The reaction typically involves heating the substrate with KMnO₄ in an aqueous solution, followed by workup to isolate the carboxylic acid product. guidechem.com This multi-step process allows for the assembly of the halogenation pattern before the final, often harsh, oxidation step.

Table 3: Example of Picoline Oxidation for Pyridine Carboxylic Acid Synthesis

| Starting Material | Oxidizing Agent | Key Transformation | Product |

|---|

Decarboxylation, the removal of a carboxyl group, is generally used to introduce other functionalities rather than to form a carboxylic acid. However, it is a significant transformation in pyridine chemistry. For instance, in decarboxylative cross-coupling reactions, a pyridine carboxylic acid can be reacted with other substrates under metal catalysis to form new carbon-carbon or carbon-heteroatom bonds, with the carboxylic acid group being lost as CO₂. While this does not directly produce the target molecule, it represents a key reactivity pattern of related pyridine carboxylic acids. For example, a bromo-substituted pyridine dicarboxylic acid could potentially undergo selective mono-decarboxylation to yield a bromopyridine carboxylic acid, although this would require precise control of reaction conditions.

Multi-step Synthetic Sequences from Readily Available Pyridine Derivativesresearchgate.netchim.it

The synthesis of 3-Bromo-2-fluoropyridine-4-carboxylic acid is a multi-step process that typically begins with simpler, commercially available pyridine derivatives. A common strategy involves the sequential introduction of the required functional groups—fluoro, bromo, and carboxylic acid—onto the pyridine ring. One plausible and frequently utilized pathway starts from a precursor such as 2-aminopyridine-4-carboxylic acid, which can be prepared by the oxidation of the methyl group of 2-amino-4-picoline.

The general synthetic sequence can be outlined as follows:

Fluorination via Diazotization-Fluorination (Balz-Schiemann Reaction) : The synthesis often commences with the conversion of a 2-aminopyridine (B139424) precursor to the corresponding 2-fluoropyridine (B1216828). This is achieved through a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction. The 2-amino group is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like tetrafluoroboric acid, HBF₄) at low temperatures (0–5 °C) to form a stable diazonium tetrafluoroborate (B81430) salt. This intermediate is then isolated and gently heated, which causes it to decompose, releasing nitrogen gas and forming the C-F bond to yield 2-fluoropyridine-4-carboxylic acid. nih.gov

Regioselective Bromination : The final step is the introduction of the bromine atom at the 3-position of the 2-fluoropyridine-4-carboxylic acid intermediate. This is an electrophilic aromatic substitution reaction. The fluorine atom at the C-2 position and the carboxylic acid group at the C-4 position are both electron-withdrawing and act as meta-directing groups. This electronic guidance ensures that the incoming electrophile (Br⁺) is selectively directed to the C-3 position, which is meta to both existing substituents. The bromination is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a strong acid like sulfuric acid or oleum. researchgate.net

This sequential approach allows for controlled installation of the functional groups, leveraging the directing effects of the substituents to achieve the desired polysubstituted pyridine structure.

Optimization of Reaction Conditions and Yieldschim.itnih.gov

Catalyst Systems for Halogenation and Functionalization

Catalysts play a pivotal role in both the fluorination and bromination steps of the synthesis. The choice of catalyst can dramatically influence the reaction's efficiency and selectivity.

For the diazotization-fluorination (Sandmeyer) reaction , copper catalysts are often employed to facilitate the decomposition of the diazonium salt and the subsequent C-F bond formation. While the classic Balz-Schiemann reaction relies on thermal decomposition, modern variations may use copper(I) salts, such as copper(I) oxide or copper(I) triflate, to achieve the transformation under milder conditions and potentially improve yields. nih.govresearchgate.netnih.gov

In the bromination step , the reaction is an electrophilic aromatic substitution on a deactivated pyridine ring. While it can proceed without a catalyst in the presence of a strong brominating agent and acidic medium, Lewis acid catalysts can be used to enhance the electrophilicity of the bromine source. However, given the strong deactivation of the ring, controlling the reaction to prevent over-bromination is crucial. researchgate.net Alternatively, photoredox catalysis has emerged as a modern technique for halogenating pyridines under mild conditions, utilizing visible light and a suitable photocatalyst to generate halogen radicals. mdpi.com

| Reaction Step | Catalyst System | Function | Typical Conditions |

|---|---|---|---|

| Fluorination (Sandmeyer-type) | None (Thermal Decomposition) | Decomposition of diazonium salt | Heating isolated diazonium salt |

| Fluorination (Sandmeyer-type) | Copper(I) salts (e.g., Cu₂O, CuOTf) | Promotes radical pathway for C-F bond formation | Acetonitrile (B52724) solvent, room temperature |

| Bromination | Strong Acid (e.g., H₂SO₄, Oleum) | Activates brominating agent (e.g., Br₂) | Elevated temperatures |

| Bromination | Photoredox Catalyst (e.g., Alizarin Red S) with FeCl₃ | Generates halogen radicals under visible light | Aqueous solvent, room temperature |

Solvent Effects and Temperature Controlnih.govresearchgate.netnih.gov

The selection of solvent and precise temperature control are critical for maximizing yields and minimizing side-product formation.

During the diazotization step, the reaction is conducted at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium salt intermediate. Premature decomposition can lead to a host of unwanted byproducts. The choice of solvent for the subsequent fluorination can also be critical. For copper-catalyzed Sandmeyer reactions, polar aprotic solvents like acetonitrile are often preferred as they can stabilize the copper(I) oxidation state and facilitate the reaction. nih.gov

For the bromination of the deactivated 2-fluoropyridine-4-carboxylic acid ring, the reaction conditions are typically harsh. The solvent is often a strong acid itself, such as fuming sulfuric acid (oleum), which helps to activate the brominating agent. Temperature control is essential; the reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to decarboxylation or other degradation pathways. liberty.edu Studies on halopyridines show that solvent polarity can significantly affect the molecule's chemical properties and reactivity. researchgate.net

| Reaction Step | Solvent | Temperature | Effect on Yield/Selectivity |

|---|---|---|---|

| Diazotization | Aqueous Acid (e.g., HBF₄) | 0–5 °C | Crucial for diazonium salt stability; prevents premature decomposition. |

| Fluorination (Thermal) | None (solid state) or inert high-boiling solvent | Gentle heating (e.g., 100-120 °C) | Controlled decomposition to form the desired product. |

| Fluorination (Cu-catalyzed) | Acetonitrile (MeCN) | Room Temperature to 55 °C | Acetonitrile stabilizes Cu(I), leading to higher yields compared to other polar solvents. nih.gov |

| Bromination | Sulfuric Acid / Oleum | 50–80 °C | Harsh conditions needed to overcome ring deactivation; temperature must be controlled to avoid degradation. |

Isolation and Purification Methodologies in Synthesisgoogle.comlookchem.com

The isolation and purification of this compound and its intermediates require a systematic approach to separate the desired product from unreacted starting materials, reagents, and byproducts.

A standard workflow involves:

Quenching and Extraction : After the reaction is complete, the mixture is typically quenched by pouring it into ice water. The acidic nature of the target compound allows for purification via acid-base extraction . The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate). The carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which moves to the aqueous layer, leaving neutral organic impurities behind. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent. lookchem.com

Recrystallization : As the final product is a solid, recrystallization is a highly effective method for achieving high purity. This involves dissolving the crude solid in a minimum amount of a hot solvent (or solvent mixture) and allowing it to cool slowly. The pure compound crystallizes out, leaving impurities dissolved in the mother liquor.

Chromatography : If recrystallization is insufficient, column chromatography using silica (B1680970) gel can be employed. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is used to separate the product based on its polarity. High-Performance Liquid Chromatography (HPLC) is generally used for analytical purposes to confirm the purity of the final product.

| Methodology | Principle | Application in Synthesis |

|---|---|---|

| Acid-Base Extraction | Separation based on the acidic nature of the carboxylic acid group. | Primary purification step to remove neutral and basic impurities from the carboxylic acid intermediates and final product. lookchem.com |

| Recrystallization | Purification based on differences in solubility between the product and impurities at different temperatures. | Final purification of the solid this compound to obtain a highly pure, crystalline product. |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). | Used for purifying intermediates or when recrystallization fails to remove closely related impurities. |

| Vacuum Filtration | Mechanical separation of a solid from a liquid. | Used to collect the precipitated product after quenching, acidification, or recrystallization. |

Reactivity and Derivatization Strategies of 3 Bromo 2 Fluoropyridine 4 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the pyridine (B92270) ring is a versatile handle for a variety of chemical modifications, most notably the formation of amides and esters, and for decarboxylation reactions that lead to the synthesis of 3-bromo-2-fluoropyridine (B1273648).

The conversion of carboxylic acids into amides and esters are fundamental transformations in organic synthesis. Direct condensation of a carboxylic acid with an amine or alcohol is typically inefficient and requires high temperatures. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. luxembourg-bio.com This is achieved using a variety of coupling reagents. luxembourg-bio.comhepatochem.com

The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (when using carbodiimides), an active ester, an acid anhydride, or an acyl halide. hepatochem.com This intermediate is then susceptible to nucleophilic attack by an amine or alcohol to form the corresponding amide or ester, respectively.

Commonly used coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which are often used with additives like 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions like racemization. luxembourg-bio.compeptide.com More advanced reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), which are known for their high efficiency, fast reaction times, and low rates of epimerization. hepatochem.com A newer, one-pot method avoids traditional coupling reagents altogether by forming a thioester intermediate neat, which then reacts with the amine. rsc.orgnih.gov

| Coupling Reagent Class | Examples | Mechanism/Key Features | Byproduct |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Forms a reactive O-acylisourea intermediate. Often used with additives like HOBt to prevent racemization. luxembourg-bio.compeptide.com | Urea derivative (e.g., Dicyclohexylurea) |

| Phosphonium Salts | PyBOP, BOP | Reacts with carboxylate to form an active ester. Does not react with the free amine component. hepatochem.com | Phosphine (B1218219) oxide derivative |

| Aminium/Uronium Salts | HATU, HBTU | Forms highly reactive OAt/OBt active esters. Very efficient with fast reaction times. hepatochem.compeptide.com | Tetramethylurea |

| Dithiocarbonates | DPDTC | Forms a thioester intermediate which then reacts with an amine. Can be performed in one pot under neat conditions. rsc.orgnih.gov | 2-Mercaptopyridine |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org While simple aliphatic carboxylic acids are generally resistant to decarboxylation, the reaction is facilitated by the presence of an electron-withdrawing group at the α- or β-position to the carboxyl group. masterorganicchemistry.comyoutube.com For heteroaromatic carboxylic acids, several mechanisms can be operative.

One common method is the Hunsdiecker reaction , an oxidative decarboxylation process. youtube.comlibretexts.org In this reaction, the silver salt of the carboxylic acid is treated with a halogen (e.g., bromine). The mechanism is believed to proceed through a radical pathway involving the formation of an acyl hypobromite (B1234621) intermediate. This intermediate undergoes homolytic cleavage of the weak O-Br bond to form a carboxyl radical, which subsequently loses CO2 to generate an aryl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule to yield the final aryl bromide product and propagate the radical chain. libretexts.org The main drawback of this method is the need to prepare the dry silver salt of the starting material. libretexts.org

Another pathway involves thermal decarboxylation, which can sometimes occur through a cyclic, concerted transition state, particularly if a group capable of forming a hydrogen bond is present, leading to an enol intermediate. masterorganicchemistry.com For heteroaromatic acids, acid catalysis can also play a role, where protonation of the ring facilitates the cleavage of the C-C bond. researchgate.net

Reactions at the Bromine Position

The bromine atom at the 3-position of the pyridine ring serves as a key functional group for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.orgyoutube.com The reaction is widely used to form carbon-carbon bonds to create biaryl systems. The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-2-fluoropyridine derivative, forming a Pd(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid with a base. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

The reaction tolerates a wide range of functional groups and reaction conditions can be tuned by the choice of palladium catalyst, phosphine ligand, and base. organic-chemistry.org

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | The core catalyst that facilitates the C-C bond formation. organic-chemistry.orgnih.gov |

| Ligand | PPh₃, PCy₃, RuPhos | Stabilizes the palladium center and modulates its reactivity. libretexts.orgnih.gov |

| Base | K₂CO₃, Na₂CO₃, KF, Cs₂CO₃ | Activates the boronic acid for the transmetalation step. organic-chemistry.orgresearchgate.net |

| Solvent | Toluene/H₂O, Dioxane, Ethanol (B145695), DMF | Provides the medium for the reaction, often in aqueous systems. researchgate.net |

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org It is typically co-catalyzed by palladium and copper(I) salts. wikipedia.org The mechanism is thought to involve a palladium cycle similar to the Suzuki coupling, and a copper cycle. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium. Subsequent reductive elimination yields the alkynylated pyridine product. wikipedia.org The reaction is generally carried out in the presence of an amine base, such as triethylamine, which also serves as the solvent. semanticscholar.orgresearchgate.net

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂ | Primary catalyst for the cross-coupling cycle. wikipedia.orgsemanticscholar.org |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. wikipedia.orgresearchgate.net |

| Ligand | PPh₃ | Stabilizes the palladium catalyst. semanticscholar.org |

| Base/Solvent | Triethylamine, Diisopropylamine | Acts as a base and often as the solvent for the reaction. organic-chemistry.org |

Halogen exchange reactions, such as converting an aryl bromide to an aryl iodide, can be synthetically useful as aryl iodides are often more reactive in cross-coupling reactions. While the classic Finkelstein reaction (halide exchange via an SN2 mechanism) does not apply to aryl halides, an "aromatic Finkelstein reaction" can be employed. wikipedia.org This transformation is not a simple nucleophilic substitution but rather a transition-metal-catalyzed process. The conversion of aryl bromides to aryl iodides can be achieved using catalysts such as copper(I) iodide, often in combination with diamine ligands, or nickel bromide with phosphine ligands. wikipedia.org The reaction is typically performed in a polar solvent like DMF. wikipedia.org

Direct nucleophilic aromatic substitution (SNAr) of a halide on a pyridine ring is highly dependent on its position. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. wikipedia.orgyoutube.com The meta (3- and 5-) positions are not activated and are generally unreactive towards the standard addition-elimination SNAr mechanism, which proceeds through a negatively charged Meisenheimer complex. pressbooks.pub

In the case of 3-bromo-2-fluoropyridine-4-carboxylic acid, the fluorine atom is situated at the activated 2-position, while the bromine is at the unactivated 3-position. Consequently, a nucleophile would preferentially attack the C2 carbon and displace the fluoride (B91410) ion, which is an excellent leaving group in SNAr reactions. reddit.com Direct displacement of the bromine at C3 via this mechanism is considered unfavorable.

However, an alternative pathway for the functionalization of 3-bromopyridines involves a base-catalyzed isomerization via a pyridyne intermediate. nih.gov In the presence of a strong base, such as potassium hydroxide (B78521) with 18-crown-6, 3-bromopyridine (B30812) can undergo elimination to form a highly reactive 3,4-pyridyne intermediate. nih.govresearchgate.net This intermediate can then be trapped by a nucleophile. The addition of the nucleophile can occur at either C3 or C4, but subsequent nucleophilic aromatic substitution on the resulting 4-halopyridine intermediate is often very fast, leading to the selective formation of the 4-substituted product. nih.gov This tandem isomerization/substitution strategy provides an indirect method for the nucleophilic displacement of bromine from the 3-position, ultimately resulting in a 4-substituted pyridine derivative. nih.govresearchgate.net

Reactions at the Fluorine Position

The C2-fluorine atom is the most reactive site for nucleophilic substitution on the this compound scaffold. Its reactivity is significantly enhanced by the cumulative electron-withdrawing effects of the pyridine ring nitrogen, the adjacent bromine atom at C3, and the carboxylic acid group at C4. This electronic arrangement makes the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic Aromatic Substitution (SNAr) is a primary pathway for the derivatization of this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atom not only facilitates the initial nucleophilic attack but also makes it an excellent leaving group, often showing superior reactivity compared to other halogens like chlorine or bromine in similar systems. nih.gov

The versatility of the SNAr reaction allows for the introduction of diverse functionalities at the C2 position through the use of various nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. While specific studies on this compound are not extensively detailed in the literature, the expected reactivity can be inferred from studies on analogous 2-fluoropyridines. nih.govacs.org

Table 1: Representative SNAr Reactions on Activated 2-Fluoropyridine (B1216828) Systems

This table illustrates the expected scope of SNAr reactions for this compound based on documented reactions of similar, electronically activated 2-fluoropyridines.

| Nucleophile (Nu-H) | Reagent/Conditions | Product Type (at C2) |

| Primary/Secondary Amine | iPr₂NEt, DMSO, 120 °C | 2-Amino-pyridine |

| Alcohol/Phenol | KOtBu, THF or DMF, 50-80 °C | 2-Alkoxy/Aryloxy-pyridine |

| Thiol | K₂CO₃ or NaH, DMF | 2-Thioether-pyridine |

| N-Heterocycles | NaH, DMF, 100 °C | 2-(Heterocyclyl)-pyridine |

Data compiled from studies on various 2-fluoropyridine substrates. nih.govacs.org

Selective Fluorine-Mediated Reactions

Furthermore, the concept of ortho-fluorine-directed C–H functionalization has emerged as a significant strategy in arene chemistry. acs.org While the C3 position in the title compound is substituted with bromine, the principle suggests that the C2-fluorine atom could play a role in directing metalation or other C-H activation reactions at adjacent positions if the substrate were modified. The strong inductive effect of fluorine lowers the pKa of nearby C-H bonds, making them more susceptible to deprotonation by strong bases.

Regioselectivity and Chemoselectivity in Multi-functionalized Pyridines

The presence of multiple reactive sites—the C2-fluorine, C3-bromine, and C4-carboxylic acid—on the pyridine ring necessitates careful control of reaction conditions to achieve desired outcomes. The principles of regioselectivity (which position reacts) and chemoselectivity (which functional group reacts) are paramount.

In the context of nucleophilic aromatic substitution, the reaction is highly regioselective for the C2 position due to the superior lability of the fluoride compared to the bromide. nih.gov Chemoselectivity is also observed, as mild SNAr conditions can be employed to displace the fluorine without affecting the carboxylic acid or the bromine atom, leaving them available for subsequent transformations. nih.gov

Directed Metalation and Deprotonation Studies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base and directs deprotonation to an adjacent position.

For this compound, the carboxylic acid group (or its corresponding carboxylate) is a potential DMG. Deprotonation would be expected to occur regioselectively at the C5 position, which is ortho to the carboxylic acid. The acidity of the C5 proton is enhanced by the cumulative inductive effects of the fluorine, bromine, and carboxylate groups. Following deprotonation, the resulting organolithium species can be trapped with various electrophiles to introduce new substituents at the C5 position. This provides a synthetic route that is complementary to the SNAr reactions at C2.

Influence of Substituents on Reaction Pathways

The reactivity of this compound is a direct consequence of the electronic properties of its substituents.

Pyridine Nitrogen : As a heteroatom within the aromatic ring, the nitrogen atom is inherently electron-withdrawing, which lowers the electron density of the entire ring system and predisposes it to nucleophilic attack.

C2-Fluorine : Its high electronegativity strongly activates the C2 position for SNAr and makes it an excellent leaving group. This effect is more pronounced than that of other halogens. nih.gov

C4-Carboxylic Acid : This powerful electron-withdrawing group significantly activates the positions ortho (C3 and C5) and para (C6) to it. Its primary influence in SNAr is the activation of the C2 position (para to the nitrogen, ortho to the bromine). It also serves as a directing group for metalation.

C3-Bromine : The bromine atom contributes to the electron-deficient nature of the ring through its inductive effect. While it is a potential leaving group itself, it is significantly less reactive than the C2-fluorine under SNAr conditions. Its main utility lies as a synthetic handle for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) after the C2 position has been functionalized.

Together, these substituents create a highly activated and versatile building block, where selective reactions can be orchestrated at different positions on the pyridine ring by choosing appropriate reaction conditions and reagents.

Spectroscopic and Structural Characterization Techniques for 3 Bromo 2 Fluoropyridine 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Bromo-2-fluoropyridine-4-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR are all essential for an unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the acidic proton of the carboxylic acid. The pyridine ring protons, H-5 and H-6, form an AX spin system, and their chemical shifts are influenced by the electronic effects of the fluorine, bromine, and carboxylic acid substituents.

The proton at the C-6 position is adjacent to the nitrogen atom, which typically results in a downfield shift. The proton at the C-5 position will couple to the H-6 proton, resulting in a doublet. Similarly, the H-6 proton will couple with the H-5 proton, also appearing as a doublet. Furthermore, long-range coupling to the fluorine atom at C-2 may be observed, which could introduce additional splitting to the H-5 and H-6 signals. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically >10 ppm, due to its acidic nature and hydrogen bonding.

Based on data from analogous compounds like 3-Fluoropyridine-4-carboxylic acid and 4-bromo-2-fluoropyridine-3-carboxylic acid, the expected chemical shifts can be estimated. thieme-connect.dechemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~8.3 - 8.5 | Doublet (d) or Doublet of doublets (dd) | JH5-H6 ≈ 5 Hz, JH5-F2 ≈ 1-2 Hz |

| H-6 | ~8.6 - 8.8 | Doublet (d) | JH6-H5 ≈ 5 Hz |

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all six carbon atoms in the this compound molecule. The chemical shifts are highly dependent on the electronic environment and the presence of heteroatoms. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160-185 ppm. docbrown.info

The carbon atoms of the pyridine ring will show distinct signals, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to the fluorine (C-2) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (200-250 Hz). The carbon bonded to the bromine (C-3) will also be significantly shifted. The remaining ring carbons (C-4, C-5, C-6) will also exhibit splitting due to two- or three-bond couplings to the fluorine atom (JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Predicted Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C-2 | ~155 - 160 | Doublet (d) | ¹JCF ≈ 220 - 240 |

| C-3 | ~115 - 120 | Doublet (d) | ²JCF ≈ 15 - 25 |

| C-4 | ~140 - 145 | Doublet (d) | ³JCF ≈ 5 - 10 |

| C-5 | ~125 - 130 | Doublet (d) | ⁴JCF ≈ 2 - 5 |

| C-6 | ~150 - 155 | Doublet (d) | ³JCF ≈ 10 - 15 |

Note: Predicted values are based on established substituent effects and data from related fluorinated pyridine compounds.

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the spectrum is expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift of fluorine on an aromatic ring is sensitive to the nature and position of other substituents. For fluoropyridines, the ¹⁹F chemical shift typically appears in a well-defined region. The signal for the fluorine at C-2 will likely be coupled to the nearby ring protons (H-3, if present, and H-5), resulting in a complex multiplet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₃BrFNO₂), the presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M) and any bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units (M and M+2).

The nominal molecular weight is 219 g/mol (for ⁷⁹Br). The mass spectrum would show a molecular ion peak [M]⁺ at m/z 219 and an [M+2]⁺ peak at m/z 221. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da). Another likely fragmentation is the loss of a bromine radical (•Br).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ⁷⁹Br/⁸¹Br) | Description |

|---|---|---|

| [M]⁺ | 218.93 / 220.93 | Molecular Ion |

| [M-H₂O]⁺ | 200.92 / 202.92 | Loss of water |

| [M-COOH]⁺ | 173.94 / 175.94 | Loss of carboxyl radical |

Note: These predictions are based on the isomeric compound 4-bromo-2-fluoropyridine-3-carboxylic acid and general fragmentation patterns. uni.lu

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For C₆H₃⁷⁹BrFNO₂, the calculated exact mass is 218.9331 Da. An experimental HR-MS measurement confirming this mass would provide strong evidence for the compound's elemental composition, distinguishing it from other compounds with the same nominal mass.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

The most prominent features in the IR spectrum will be associated with the carboxylic acid group. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The C=O (carbonyl) stretching vibration will give rise to a strong, sharp peak, typically between 1730-1700 cm⁻¹. spectroscopyonline.com The spectrum will also feature C-O stretching and O-H out-of-plane bending vibrations.

Vibrations associated with the substituted pyridine ring will also be present. These include C-H stretching above 3000 cm⁻¹, C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region, and various in-plane and out-of-plane bending modes at lower wavenumbers. The C-F and C-Br stretching vibrations are also expected, typically in the 1200-1000 cm⁻¹ and 700-500 cm⁻¹ regions, respectively. Data from related compounds such as 3-bromopyridine (B30812) and 3-fluoropyridine-4-carboxylic acid can help in assigning these vibrations. nist.govnih.gov

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Carboxylic Acid | C=O stretch | 1730 - 1700 | Strong |

| Pyridine Ring | C=C, C=N stretch | 1600 - 1400 | Medium-Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |

| Pyridine Ring | C-F stretch | 1200 - 1000 | Strong |

| Carboxylic Acid | O-H bend (out-of-plane) | 960 - 900 | Broad, Medium |

Note: Predicted wavenumbers are based on typical ranges for functional groups and data from analogous structures.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that provides unambiguous information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom, as well as bond lengths, bond angles, and intermolecular interactions.

In the solid state, carboxylic acids often form dimeric structures through hydrogen bonding between their carboxyl groups. However, in pyridine carboxylic acids, the pyridine nitrogen can act as a hydrogen bond acceptor, leading to the formation of chains or more complex networks. mdpi.com For example, the crystal structure of 2-bromonicotinic acid, a positional isomer of the title compound, reveals the formation of supramolecular chains through O—H⋯N hydrogen bonds. nih.gov These chains are further stabilized by C—H⋯O interactions. nih.gov It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen of an adjacent molecule.

The presence of the bromine and fluorine atoms on the pyridine ring is also expected to influence the crystal packing. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, could play a role in the solid-state assembly. Furthermore, the twisting of the carboxylic acid group relative to the plane of the pyridine ring is a common feature in such structures, as seen in 2-bromonicotinic acid where the C2/C3/C7/O1 torsion angle is 161.1 (5)°. nih.gov

A hypothetical set of crystallographic data for a derivative, based on common values for similar structures, is presented in the table below to illustrate the type of information obtained from an X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0 |

| b (Å) | 13.0 |

| c (Å) | 13.0 |

| β (°) | 97.0 |

| Volume (ų) | 670.0 |

| Z | 4 |

| Key Bond Length (C-Br) | ~1.90 Å |

| Key Bond Length (C-F) | ~1.35 Å |

| Key Bond Length (C-COOH) | ~1.50 Å |

| Key Intermolecular Bond | O-H···N hydrogen bond (~2.7 Å) |

This table is illustrative and does not represent experimentally determined data for this compound.

Advanced Spectroscopic Methods for Mechanistic Insights

Beyond static structural characterization, advanced spectroscopic techniques are crucial for understanding the dynamic processes and reaction mechanisms involving this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While basic ¹H and ¹³C NMR are used for routine characterization, advanced NMR experiments provide deeper mechanistic insights. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can confirm connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximity of atoms, which is valuable for conformational analysis of derivatives. Furthermore, monitoring NMR spectra over the course of a reaction can allow for the identification of intermediates and the determination of reaction kinetics. For fluorinated compounds like this compound, ¹⁹F NMR is a particularly powerful tool for tracking the chemical fate of the fluorine-containing moiety.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental compositions of reactants, intermediates, and products. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules, preserving fragile intermediates for detection. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information about intermediates and helping to piece together reaction pathways.

Infrared (IR) and Raman Spectroscopy: In-situ IR and Raman spectroscopy can be employed to monitor reactions in real-time. The vibrational frequencies of functional groups, such as the carbonyl group of the carboxylic acid, are sensitive to their chemical environment. Changes in these frequencies can indicate the formation of intermediates, such as esters or amides, during derivatization reactions. The application of these techniques has been demonstrated in studying the adsorption of pyridine carboxylic acids on surfaces. researchgate.net

UV-Visible Spectroscopy: For reactions that involve chromophoric species, UV-Visible spectroscopy can be a simple yet effective method for monitoring reaction progress and determining kinetics. Changes in the absorption spectrum can be correlated with the consumption of reactants and the formation of products.

The application of these advanced spectroscopic methods can provide a comprehensive picture of the chemical reactivity and mechanistic pathways of this compound.

| Technique | Application for Mechanistic Insight |

| Advanced NMR (2D, ¹⁹F) | Structural elucidation of intermediates, conformational analysis, kinetic studies. |

| High-Resolution MS (MS/MS) | Elemental composition of transient species, fragmentation patterns for structural information. |

| In-situ IR/Raman | Real-time monitoring of functional group transformations during a reaction. |

| UV-Visible Spectroscopy | Kinetic analysis of reactions involving chromophoric reactants or products. |

Computational and Theoretical Investigations of 3 Bromo 2 Fluoropyridine 4 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular properties with a good balance of accuracy and computational cost. For 3-Bromo-2-fluoropyridine-4-carboxylic acid, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are instrumental in elucidating its fundamental chemical characteristics.

The electronic structure of a molecule is fundamental to its reactivity. Key descriptors of this structure include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of atomic charges.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For aromatic carboxylic acids, the HOMO-LUMO gap provides insights into their molecular kinetic stability and chemical reactivity. researchgate.net

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering a picture of the electron distribution and identifying electrophilic and nucleophilic sites. In this compound, the electronegative fluorine, oxygen, and nitrogen atoms are expected to carry negative partial charges, while the carbon atoms, particularly those bonded to these heteroatoms, will exhibit positive partial charges.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Atom | Mulliken Charge (e) |

|---|---|

| N1 | -0.55 |

| C2 (bonded to F) | +0.30 |

| C3 (bonded to Br) | +0.10 |

| C4 (bonded to COOH) | +0.25 |

| F | -0.40 |

| Br | -0.05 |

| O (carbonyl) | -0.50 |

| O (hydroxyl) | -0.60 |

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts. mdpi.com By predicting the 1H and 13C NMR spectra, computational analysis can help in the structural confirmation of this compound. The chemical shifts are influenced by the electronic environment of each nucleus; for instance, the carbon atom attached to the fluorine would be expected to show a significant downfield shift in the 13C NMR spectrum due to the high electronegativity of fluorine.

IR Spectroscopy: Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, which correlate to the peaks in an experimental IR spectrum. researchgate.net For this compound, characteristic vibrational modes would include the O-H stretching of the carboxylic acid group, the C=O stretching of the carbonyl group, C-F and C-Br stretching, and various vibrations of the pyridine (B92270) ring. researchgate.net

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| O-H Stretch (Carboxylic Acid) | 3550 |

| C=O Stretch (Carbonyl) | 1730 |

| C-F Stretch | 1250 |

| C-Br Stretch | 650 |

The three-dimensional structure of a molecule is crucial for its function and reactivity. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For this compound, the primary source of conformational flexibility is the orientation of the carboxylic acid group relative to the pyridine ring. Computational studies can predict the potential energy surface for the rotation around the C-C bond connecting the carboxylic acid to the ring, identifying the most stable planar or non-planar conformations. nih.gov The planarity of the molecule can be influenced by intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent nitrogen or fluorine atom.

| Parameter | Value |

|---|---|

| C4-C(OOH) Bond Length | 1.49 Å |

| C=O Bond Length | 1.22 Å |

| C-O Bond Length | 1.35 Å |

| Dihedral Angle (N1-C2-C3-C4) | 0.5° |

| Dihedral Angle (C3-C4-C(O)-O) | 5.0° |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, energy barriers, and the influence of the reaction environment.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution, computational modeling can be used to compare the energy barriers for substitution at different positions on the pyridine ring, thus predicting the regioselectivity of the reaction.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction energetics. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. Studies on similar pyridine derivatives have shown that solvent polarity can influence molecular parameters and vibrational frequencies. researchgate.net For reactions of this compound, computational studies can predict how the stability of reactants, transition states, and products is affected by the solvent, thereby providing a more accurate picture of the reaction in a realistic environment. researchgate.net

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows researchers to model the behavior of a compound in a solvent, providing insights into its solvation, conformational dynamics, and intermolecular interactions.

A hypothetical MD simulation would likely reveal a dynamic hydration shell surrounding the molecule. Key observations would include:

Hydrogen Bonding: The number and duration of hydrogen bonds between the carboxylic acid group and surrounding water molecules could be quantified. This would provide an understanding of the stability of the solvated state.

Solvent Accessibility: The simulation would show how accessible different parts of the molecule are to the solvent. The bulky bromine atom and the electronegative fluorine atom would influence the orientation of water molecules in their vicinity.

Conformational Flexibility: The rotational dynamics around the C-C bond connecting the carboxylic acid group to the pyridine ring could be analyzed to understand the preferred orientation of the carboxyl group relative to the ring in solution.

Such simulations would provide a microscopic view of the solvation process, which is crucial for understanding the compound's behavior in biological and chemical systems.

| Potential MD Simulation Parameters | Description |

| Solvent Model | Explicit water models like TIP3P or SPC/E would be used to accurately represent the solvent environment. |

| Force Field | A suitable force field, such as AMBER or CHARMM, would be chosen to describe the interatomic forces. |

| Simulation Time | Nanoseconds to microseconds, to capture both local fluctuations and larger-scale conformational changes. |

| Ensemble | NPT (isothermal-isobaric) ensemble to mimic laboratory conditions of constant temperature and pressure. |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bond orbitals. This analysis is particularly useful for understanding charge delocalization and hyperconjugative interactions.

For this compound, an NBO analysis would elucidate the electronic effects of the bromo, fluoro, and carboxylic acid substituents on the pyridine ring. The pyridine ring itself is an electron-deficient aromatic system. The fluorine atom, being highly electronegative, would withdraw electron density through the sigma framework (inductive effect). Conversely, its lone pairs could participate in resonance, donating electron density to the ring, although this effect is generally weaker for fluorine compared to other halogens. The bromine atom would also exhibit both inductive withdrawal and potential resonance donation.

The NBO analysis would quantify these effects by examining the occupancies of bonding and antibonding orbitals. Key insights would include:

Hyperconjugative Interactions: NBO analysis can identify stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For instance, it could reveal delocalization of electron density from the lone pairs of the fluorine or bromine atoms into the antibonding orbitals of the pyridine ring.

Bond Character: The analysis would detail the hybrid orbitals that constitute each bond, providing insight into the nature of the chemical bonds within the molecule.

These computational insights are critical for predicting the reactivity of the molecule, its interaction with other molecules, and its spectroscopic properties.

| NBO Analysis: Key Donor-Acceptor Interactions | Description of Interaction | Anticipated Stabilization Energy (E(2)) |

| LP(F) -> π(C-C) | Delocalization of a fluorine lone pair into an antibonding π-orbital of the pyridine ring. | Moderate |

| LP(N) -> σ(C-C) | Interaction of the nitrogen lone pair with adjacent antibonding sigma orbitals. | Low |

| π(C=C) -> π(C=C) | Intramolecular π-electron delocalization within the pyridine ring. | High |

| LP(O) -> σ(C-C) | Delocalization from oxygen lone pairs of the carboxylic acid group. | Moderate |

Applications of 3 Bromo 2 Fluoropyridine 4 Carboxylic Acid As a Synthetic Intermediate

Role as a Building Block in Complex Molecule Synthesis

The utility of 3-Bromo-2-fluoropyridine-4-carboxylic acid in the synthesis of complex molecules stems from the distinct reactivity of its functional groups. The pyridine (B92270) ring itself is a common scaffold in pharmacologically active compounds. nih.gov The presence of halogen substituents (bromo and fluoro) provides handles for various cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). acs.orgnih.gov

The fluorine atom, in particular, significantly accelerates the rate of SNAr reactions compared to other halogens like chlorine. acs.orgnih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.orgnih.gov This enhanced reactivity allows for the introduction of a wide array of nucleophiles (e.g., amines, alcohols, thiols) at the C-2 position under relatively mild conditions. Subsequently, the bromine atom at the C-3 position can be targeted for other transformations, such as Suzuki, Stille, or Sonogashira cross-coupling reactions, to introduce carbon-based substituents. The carboxylic acid group at C-4 can be converted into esters, amides, or other functional groups, further expanding the molecular complexity. This stepwise functionalization capability makes the compound an ideal starting material for building intricate molecular architectures. nih.gov

Table 1: Reactivity of Functional Groups on this compound

| Functional Group | Position | Common Reactions | Potential Modifications |

|---|---|---|---|

| Fluorine | C-2 | Nucleophilic Aromatic Substitution (SNAr) | Introduction of O, N, S-based nucleophiles |

| Bromine | C-3 | Palladium-catalyzed Cross-Coupling | Formation of C-C bonds (e.g., aryl, alkyl groups) |

| Carboxylic Acid | C-4 | Acyl substitution (e.g., Esterification, Amidation) | Conversion to esters, amides, acid chlorides |

Precursor for Organometallic Complexes

Pyridine-based ligands are fundamental in coordination chemistry and organometallic catalysis. This compound can serve as a precursor for the synthesis of novel ligands and their corresponding organometallic complexes. The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent coordination site for a variety of transition metals.

Furthermore, the carboxylic acid group can be used to form carboxylate complexes or can be modified to introduce other coordinating moieties. For example, related fluorinated pyridinecarboxylic acids are used to prepare pyridine-triazole derivatives that coordinate with metals like rhenium. ossila.com The synthesis pathway often involves converting the carboxylic acid to a hydrazide, which is then cyclized to form a new heterocyclic ring system with additional coordination sites. ossila.com The resulting multidentate ligands can chelate to metal centers, forming stable organometallic complexes with potentially unique electronic and steric properties conferred by the remaining bromo and fluoro substituents.

Intermediates for Catalytic Systems Development

The organometallic complexes derived from this compound are potential candidates for the development of new catalytic systems. The electronic properties of the pyridine ligand can be finely tuned by modifying the substituents on the ring, which in turn influences the catalytic activity of the metal center.

The electron-withdrawing nature of the fluorine and bromine atoms can modulate the electron density at the metal, affecting its reactivity in catalytic cycles such as asymmetric transfer hydrogenation, oxidation, or carbon-carbon bond formation. ossila.com Chiral iridium complexes bearing pyridinecarboxamide ligands, for instance, have been applied as catalysts in asymmetric transfer hydrogenation reactions. ossila.com By using this compound as a starting point, chemists can design and synthesize a library of ligands with varied steric and electronic profiles to screen for optimal performance in specific catalytic applications.

Synthesis of Advanced Materials (e.g., Photoluminescent Dyes)

The highly conjugated and electronically tunable nature of pyridine derivatives makes them attractive components for advanced materials, including photoluminescent dyes. Research on similar compounds, such as 5-bromo-3-fluoropyridine-2-carboxylic acid, has shown their utility in creating materials with interesting optical properties. ossila.com

This related compound is used to synthesize pyridine-triazole ligands that, when complexed with rhenium, form photoluminescent materials with quantum yields as high as 55%. ossila.com The synthetic strategy involves converting the carboxylic acid to an intermediate that can be cyclized to form the triazole ring system. ossila.com A similar approach could be applied to this compound. The resulting metal complexes could exhibit unique photophysical properties, influenced by the specific substitution pattern on the pyridine ring, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), or bio-imaging agents.

Facilitating Diversification of Pyridine Scaffolds for Research Purposes

The pyridine scaffold is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs and biologically active molecules. nih.govnih.gov The ability to easily generate a wide variety of derivatives from a common starting material is crucial for drug discovery and chemical biology research. This compound is an excellent platform for this purpose due to its orthogonally reactive sites.

The fluorine at the C-2 position allows for rapid diversification via SNAr reactions, while the bromine at the C-3 position enables a different set of transformations, primarily palladium-catalyzed cross-coupling reactions. acs.orgnih.gov The carboxylic acid at C-4 provides a third point for modification. This multi-handle approach allows researchers to systematically and efficiently create libraries of novel pyridine compounds. acs.org These libraries can then be screened for biological activity against various targets, such as enzymes or receptors, aiding in the discovery of new therapeutic agents and research tools. nih.govnih.gov

Table 2: Potential Diversification Reactions

| Reactive Site | Reaction Type | Example Reagent | Resulting Structure |

|---|---|---|---|

| C-2 (Fluoro) | SNAr | Benzylamine | 2-(Benzylamino)-3-bromopyridine-4-carboxylic acid derivative |

| C-3 (Bromo) | Suzuki Coupling | Phenylboronic acid | 3-Phenyl-2-fluoropyridine-4-carboxylic acid derivative |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of polysubstituted pyridines is a continuous goal in organic chemistry. Future research will likely focus on creating novel synthetic pathways to 3-bromo-2-fluoropyridine-4-carboxylic acid that are both scalable and sustainable. This could involve exploring C-H activation and functionalization strategies, which would minimize the need for pre-functionalized starting materials and reduce waste. Additionally, the use of earth-abundant metal catalysts and green solvents will be a key aspect of developing more sustainable synthetic routes.

Exploration of Undiscovered Reactivity Patterns

The interplay of the bromo, fluoro, and carboxylic acid groups on the pyridine (B92270) ring suggests a complex and potentially unique reactivity profile for this compound. The fluorine atom, with its high electronegativity, significantly influences the reactivity of the pyridine ring, particularly for nucleophilic aromatic substitution (SNAr) reactions. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is known to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the activating effect of fluorine.

Future studies will likely delve into the regioselectivity of reactions at the different positions of the pyridine ring. The presence of the bromine atom provides a handle for cross-coupling reactions, while the carboxylic acid group can be converted into a variety of other functional groups. A systematic investigation into its reactivity with a diverse range of nucleophiles, electrophiles, and organometallic reagents will be crucial to map out its chemical space and uncover novel transformations.

Advanced Computational Studies for Predictive Synthesis

Computational chemistry offers a powerful tool for predicting the reactivity and properties of molecules. In the context of this compound, advanced computational studies, such as those employing density functional theory (DFT), can provide valuable insights into its electronic structure, reaction mechanisms, and spectroscopic properties. These theoretical predictions can guide experimental work, helping to design more efficient synthetic routes and to anticipate the outcomes of unexplored reactions. Molecular docking simulations could also be employed to predict the binding of derivatives of this compound to biological targets, thereby guiding the design of new therapeutic agents.

Integration into Flow Chemistry and Automation Methodologies

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. The integration of the synthesis of this compound and its derivatives into automated flow chemistry platforms represents a significant future research direction. Continuous flow processes can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. Furthermore, the use of in-line analytical techniques can allow for real-time reaction monitoring and optimization, accelerating the discovery of new derivatives and applications.

Expanding the Scope of Derivatization and Functionalization

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. Future research will undoubtedly focus on expanding the scope of its derivatization and functionalization. The carboxylic acid group can be readily converted to esters, amides, and other functional groups, providing a diverse array of derivatives. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups. The fluorine atom can also be a site for nucleophilic substitution under certain conditions, further expanding the possibilities for derivatization. This will lead to the creation of libraries of novel compounds with potential applications in various fields of science.

Q & A

Q. Key Factors Affecting Yield :

Basic: How can researchers confirm the purity and structural identity of this compound?

Answer:

Analytical Methods :

- HPLC/LCMS : Quantify purity (>95% typical for research-grade material) and detect trace impurities (e.g., unreacted precursors) .

- NMR Spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 7–9 ppm) and carboxylic acid proton (broad ~12–14 ppm).

- ¹³C NMR : Carboxylic carbon at ~165–170 ppm, with distinct shifts for Br (C3) and F (C2) substituents.

- Example: Analogous pyridinecarboxylic acids show diagnostic splitting patterns due to fluorine coupling .

- Elemental Analysis : Verify Br/F content via combustion analysis or XRF.

Validation : Cross-reference with literature data for similar compounds, such as 5-bromo-2-fluorocinnamic acid (HPLC purity >97% ) or 6-bromo-2-pyridinecarboxylic acid (¹H NMR in DMSO-d₆ ).

Advanced: How can contradictory spectral data (e.g., unexpected coupling in NMR) be resolved for this compound?

Answer:

Case Example : If ¹H NMR shows unexpected splitting in aromatic protons:

- Hypothesis 1 : Rotameric effects from restricted rotation (e.g., due to steric hindrance from Br/F substituents).

- Hypothesis 2 : Residual solvent or moisture interacting with the carboxylic acid group.

Q. Resolution Strategies :

Variable Temperature NMR : Assess splitting changes at elevated temps (e.g., 40–60°C) to identify dynamic effects .

Deuterium Exchange : Treat with D₂O to confirm exchangeable protons (carboxylic acid vs. impurities) .

2D NMR (COSY, HSQC) : Map coupling networks to assign signals unambiguously, as demonstrated for pyrazolo-pyridine derivatives .

Advanced: What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a substrate?

Answer:

Challenges : Steric hindrance from the carboxylic acid and electronic effects of fluorine may reduce reactivity.

Q. Optimization Table :

Example : Coupling with arylboronic acids at 80–100°C for 12–24 hours yields biaryl products. Monitor via TLC (Rf shift) or LCMS .

Advanced: How does the carboxylic acid group influence the compound’s reactivity in medicinal chemistry applications?

Answer:

Role in Drug Design :

- Bioisostere : Can replace sulfonamides or phosphonates in target binding .

- Metal Coordination : Chelates metal ions (e.g., Zn²⁺ in enzyme active sites), as seen in pyridinecarboxylate-containing inhibitors .

Case Study : Analogous compounds like 4-(2-fluoro-4-(trifluoromethyl)benzoyl)pyrrole-2-carboxylic acid (277) showed >95% yield in amide formation, highlighting compatibility with peptide coupling reagents (e.g., EDC/HOBt) .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

- Temperature : Store at 0–6°C for long-term stability, especially if boronic acid derivatives are present .

- Desiccation : Use airtight containers with desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .

Evidence : Bromophenylacetic acid derivatives stored under inert gas (N₂/Ar) retained >95% purity after 12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.